ピロロピリミジンヌクレオシドとヌクレオチド

Pyrrolopyrimidine nucleosides and nucleotides are a class of compounds derived from the fusion of pyrrole and pyrimidine rings, forming a heterocyclic structure. These molecules exhibit unique biological activities due to their distinct chemical properties. In the field of pharmaceuticals, they have shown promising potential as therapeutic agents for various diseases, including viral infections, cancer, and neurological disorders.

Pyrrolopyrimidine nucleosides are analogs of natural nucleosides, with modifications in their ring structures that enhance their stability and bioavailability. Similarly, pyrrolopyrimidine nucleotides act as active metabolites involved in cellular processes such as DNA synthesis and repair. Their design typically involves the optimization of pharmacokinetic properties to improve therapeutic efficacy while minimizing side effects.

These compounds are often synthesized through complex chemical reactions involving steps like condensation, ring formation, and functional group modifications. The resultant pyrrolopyrimidine nucleosides and nucleotides can be further customized with various substituents to target specific cellular mechanisms or pathways, making them versatile tools in drug development.

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

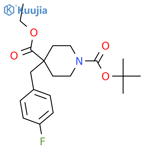

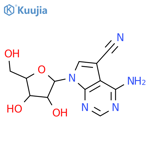

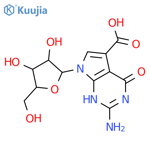

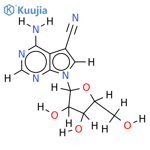

|

Toyocamycin | 606-58-6 | C12H13N5O4 |

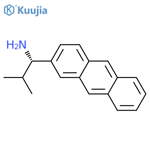

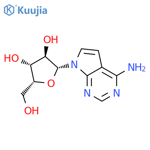

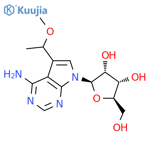

|

Xylotuberin | 64526-29-0 | C11H14N4O4 |

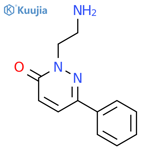

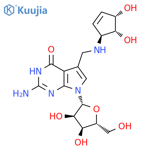

|

Nucleoside Q | 57072-36-3 | C17H23N5O7 |

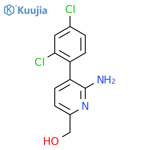

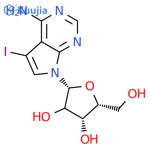

|

7-Iodo-7-deaza-D-guanosine | 444020-71-7 | C11H13IN4O4 |

|

| 81645-08-1 | C12H14N4O7 |

|

5-(1-methoxyethyl)-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 76319-87-4 | C14H20N4O5 |

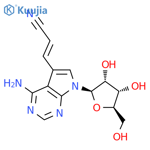

|

5-[(E)-2-cyanoethenyl]-7-beta-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 76319-82-9 | C14H15N5O4 |

|

Tubercidin 5'-alpha-D-glucopyranose | 117456-78-7 | C17H24N4O9 |

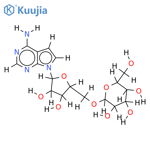

|

4-amino-5-cyano-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine | 1297245-50-1 | C12H13N5O4 |

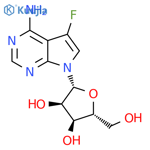

|

5-Fluorotubercidin | 750598-20-0 | C11H13FN4O4 |

関連文献

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

推奨される供給者

-

Synrise Material Co. Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

atkchemicaFactory Trade Brand reagents会社の性質: Private enterprises

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagents会社の性質: Private enterprises

-

Amadis Chemical Company LimitedFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品